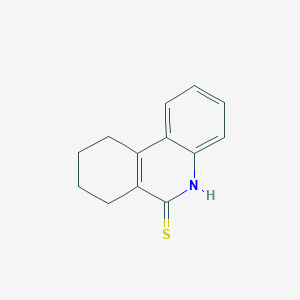

7,8,9,10-Tetrahydrophenanthridine-6-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,8,9,10-Tetrahydrophenanthridine-6-thiol is a chemical compound with the molecular formula C₁₃H₁₃NS and a molecular weight of 215.32 g/mol . It is also known by its synonym, 6-phenanthridinethiol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-Tetrahydrophenanthridine-6-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenanthridine derivatives with thiol-containing reagents. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound is generally carried out in bulk manufacturing facilities. These facilities utilize large-scale reactors and automated systems to ensure consistent quality and yield. The process involves stringent quality control measures to meet the standards required for pharmaceutical and research applications .

Análisis De Reacciones Químicas

Types of Reactions

7,8,9,10-Tetrahydrophenanthridine-6-thiol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiolates.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Disulfides and sulfoxides.

Reduction: Thiolates.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

7,8,9,10-Tetrahydrophenanthridine-6-thiol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of new materials and as a standard in analytical chemistry

Mecanismo De Acción

The mechanism of action of 7,8,9,10-Tetrahydrophenanthridine-6-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with cysteine residues in proteins, thereby modulating their activity. This compound can also act as a reducing agent, influencing redox-sensitive pathways and cellular processes .

Comparación Con Compuestos Similares

Similar Compounds

Phenanthridine: Lacks the thiol group, making it less reactive in certain chemical reactions.

6-Thiophenanthridine: Similar structure but differs in the position of the thiol group.

7,8,9,10-Tetrahydrophenanthridine: Lacks the thiol group, affecting its chemical reactivity.

Uniqueness

7,8,9,10-Tetrahydrophenanthridine-6-thiol is unique due to the presence of the thiol group at the 6-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Actividad Biológica

7,8,9,10-Tetrahydrophenanthridine-6-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its antibacterial and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. The characterization of the compound can be performed using various spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectra may show characteristic absorption bands for the thiol (-SH) group and other functional groups present in the compound.

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. In a study that explored the antibacterial effects of related compounds, it was found that derivatives exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. Notably, some compounds showed promising results against Staphylococcus aureus and Escherichia coli at low concentrations (1.25 µg/mL), indicating their potential as antibacterial agents .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) | Activity Level |

|---|---|---|---|

| 6 | E. faecalis | 1.25 | Intermediate |

| 6 | E. coli | 1.25 | Intermediate |

| 7a | P. aeruginosa | 1.25 | Moderate |

| 7b | E. coli | 0.36 | High |

Anticancer Activity

In addition to its antibacterial properties, the compound has been investigated for its anticancer potential. Studies have shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The MTT assay demonstrated that specific derivatives inhibited DNA synthesis and induced apoptosis in cancer cells at concentrations comparable to standard chemotherapeutics like cisplatin .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| 4b | MCF-7 | 34.6 | 29.8 |

| 4e | MCF-7 | 36.9 | 32.5 |

| 4h | A549 | <50 | >40 |

Case Studies

Case studies focusing on the application of these compounds in real-world settings can provide insights into their therapeutic potential. For example, research involving patient-derived xenografts could elucidate how these compounds perform in vivo compared to standard treatments.

Propiedades

IUPAC Name |

7,8,9,10-tetrahydro-5H-phenanthridine-6-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h3-4,6,8H,1-2,5,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJDRVLQPSRRCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.